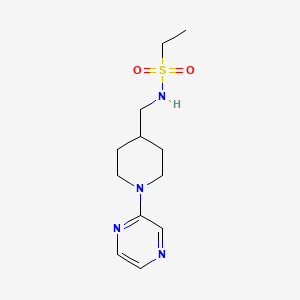

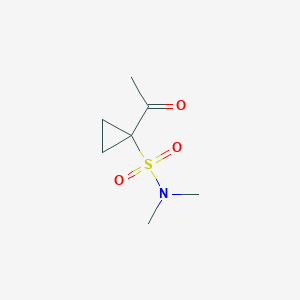

![molecular formula C11H11FN4O2 B2554361 4-[5-(4-Fluorophenyl)-2h-tetrazol-2-yl]butanoic acid CAS No. 384859-48-7](/img/structure/B2554361.png)

4-[5-(4-Fluorophenyl)-2h-tetrazol-2-yl]butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related tetrazole compounds involves the reaction of mercaptotetrazoles with halogenated butanones. For instance, the synthesis of 1-substituted 4-(5-tetrazolyl)thio-1-butanones, which share a similar tetrazole moiety to our compound of interest, was achieved by reacting 5-mercaptotetrazoles with 4-halogeno-1-butanones . This suggests that a similar approach could potentially be used to synthesize 4-[5-(4-Fluorophenyl)-2h-tetrazol-2-yl]butanoic acid by selecting appropriate starting materials and reaction conditions.

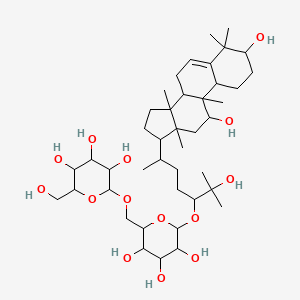

Molecular Structure Analysis

While the molecular structure of 4-[5-(4-Fluorophenyl)-2h-tetrazol-2-yl]butanoic acid is not analyzed in the provided papers, the structure-activity relationships of similar tetrazole compounds are discussed . The presence of the tetrazole ring is a common feature in these molecules, which is known to contribute to biological activity, such as antiulcer effects.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 4-[5-(4-Fluorophenyl)-2h-tetrazol-2-yl]butanoic acid. However, they do provide insights into the reactivity of related compounds. For example, the oxidation kinetics of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in the presence of oxalic acid has been studied, indicating that the reaction is catalyzed by H+ ions and is sensitive to the solvent composition . This information could be relevant when considering the reactivity of the fluorophenyl group in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-[5-(4-Fluorophenyl)-2h-tetrazol-2-yl]butanoic acid are not detailed in the provided papers. However, the papers do discuss the properties of structurally related compounds. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid is described as a multireactive building block for heterocyclic synthesis, which suggests that the fluorophenyl group in our compound may also confer reactivity that could be exploited in synthetic applications .

Relevant Case Studies

No specific case studies involving 4-[5-(4-Fluorophenyl)-2h-tetrazol-2-yl]butanoic acid are mentioned in the provided papers. However, the papers do include case studies of related compounds, such as the use of 4-chloro-2-fluoro-5-nitrobenzoic acid in solid-phase synthesis to create various heterocyclic scaffolds, which are important in drug discovery . This indicates that the compound of interest may also have potential applications in the development of new pharmaceuticals.

properties

IUPAC Name |

4-[5-(4-fluorophenyl)tetrazol-2-yl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN4O2/c12-9-5-3-8(4-6-9)11-13-15-16(14-11)7-1-2-10(17)18/h3-6H,1-2,7H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCJMBUMFWOOPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(N=N2)CCCC(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[5-(4-Fluorophenyl)-2h-tetrazol-2-yl]butanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

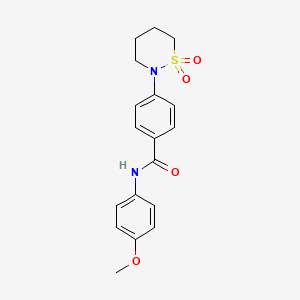

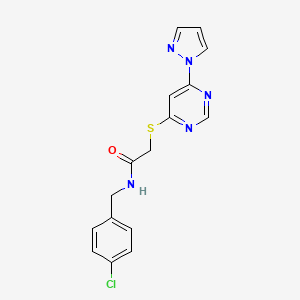

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide](/img/structure/B2554279.png)

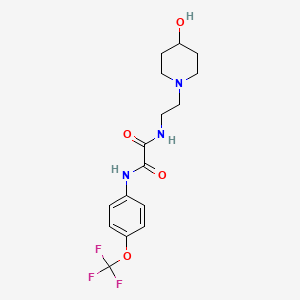

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-phenethylurea](/img/structure/B2554281.png)

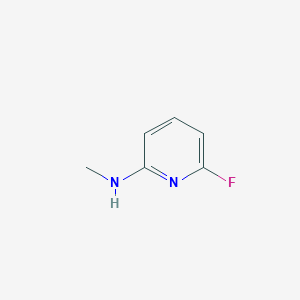

![5-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2554284.png)